Cyclooct-4-en-1-ylmethanol
Overview
Description
Cyclooct-4-en-1-ylmethanol is an organic compound with the molecular formula C₉H₁₆O. It is characterized by a cyclooctene ring with a methanol group attached to the fourth carbon. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooct-4-en-1-ylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclooct-4-en-1-one using sodium borohydride (NaBH₄) in methanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclooctadiene. This process uses a palladium catalyst under high pressure and temperature to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclooct-4-en-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclooct-4-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert it to cyclooctanol using lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of pyridine.
Major Products:
Oxidation: Cyclooct-4-en-1-one.
Reduction: Cyclooctanol.
Substitution: Cyclooct-4-en-1-yl chloride.
Scientific Research Applications
Cyclooct-4-en-1-ylmethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for bioactive molecules and pharmaceuticals.
Medicine: Research explores its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclooctanol: A saturated alcohol with similar reactivity in reduction and substitution reactions.
Cyclooct-4-en-1-one: An oxidized form with applications in different synthetic pathways.
Cyclooct-4-en-1-ylmethanol stands out for its versatility and potential in various fields of research and industry, making it a valuable compound for further exploration and application.
Properties
IUPAC Name |
cyclooct-4-en-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVYEMGCKZCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338424 | |
Record name | 4-Cyclooctene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13366-81-9 | |
Record name | 4-Cyclooctene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.